molecular formula C13H12 B1330406 1-Allylnaphthalene CAS No. 2489-86-3

1-Allylnaphthalene

Cat. No. B1330406
CAS RN: 2489-86-3
M. Wt: 168.23 g/mol
InChI Key: RJFCFNWLPJRCLR-UHFFFAOYSA-N
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Description

1-Allylnaphthalene is a chemical compound that is derived from naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound is characterized by the presence of an allyl group attached to the naphthalene ring system. This structural modification imparts unique chemical properties to the molecule, making it a valuable intermediate in various chemical syntheses and reactions.

Synthesis Analysis

The synthesis of 1-allylnaphthalene derivatives can be achieved through various methods. One approach involves the ring opening of 1,4-epoxy-1,4-dihydronaphthalenes with allyltrimethylsilane in the presence of a gold catalyst, which affords allylnaphthalenes in high yield and with high regioselectivity for unsymmetrical substrates . Another method includes the oxidative N-heterocyclic carbene-catalyzed cascade annulation reactions, which afford a variety of 1,2-dihydronaphthalenes, a closely related compound class, with high yield and stereoselectivity . Additionally, the synthesis of symmetrical 1,8-diarylnaphthalenes, which are structurally related to 1-allylnaphthalene, has been reported using a bis-Suzuki coupling strategy starting from 1,8-di-bromonaphthalene .

Molecular Structure Analysis

The molecular structure of 1-allylnaphthalene derivatives can be quite complex due to the potential for various substituents and isomerization. For instance, 1,8-diarylnaphthalenes exhibit a lack of planarity as a result of steric congestion and π-stacking between cofacial rings . The conformational stability of these molecules is significant, as demonstrated by the high Gibbs standard activation energy for isomerization, indicating a highly congested structure .

Chemical Reactions Analysis

1-Allylnaphthalene and its derivatives participate in a range of chemical reactions. For example, the electrochemical reduction of 1-acetylnaphthalene, a related compound, results in the formation of unusual products such as substituted tetrahydro-1,4-methano-3-benzoxepin . Oxidation of 1,8-bis(allylthio)naphthalene leads to consecutive sigmatropic rearrangements, showcasing the compound's reactivity and the influence of transannular interactions . Furthermore, the regioselective heterocyclization of 2-allylnaphthalene-1-ol and 1-allylnaphthalene-2-ol demonstrates the potential for forming annulated heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-allylnaphthalene derivatives are influenced by their molecular structure. For instance, the presence of closely held parallel aromatic rings in 1,8-diarylnaphthalenes affects their thermal behavior and proton magnetic resonance spectral studies . The photoluminescent properties of certain 1,8-diarylnaphthalenes have been explored, revealing their potential as sensors for ion-selective recognition, with remarkable quantum yields and fluorescence quenching by specific metal ions . The major atmospheric loss process for naphthalene and its alkyl derivatives is by gas-phase reaction with hydroxyl radicals, leading to various ring-opened dicarbonyl products .

Scientific Research Applications

Synthesis of Annulated Heterocycles

1-Allylnaphthalene has been utilized in the synthesis of annulated heterocycles, such as α-Naphthol and β-Naphthol derivatives. Research by Basu and Ghosh (2014) demonstrated the regioselective heterocyclization of 1-allylnaphthalene-2-ol to produce cyclized products, indicating its potential in organic synthesis and pharmaceutical applications (Basu & Ghosh, 2014).

Formation of Vinylcyclohexatrieneiron Tricarbonyl Complexes

The reactivity of allylnaphthalene with iron carbonyls has been explored, leading to the formation of vinylcyclohexatrieneiron tricarbonyl complexes. Boudjouk and Lin (1978) observed that allylnaphthalene undergoes isomerization to yield these complexes, highlighting its significance in organometallic chemistry(Boudjouk & Lin, 1978).

Allylative Ring Opening in Gold-Catalyzed Reactions

Sawama et al. (2010) reported that 1-Allylnaphthalene can be used in gold-catalyzed reactions for the ring opening of 1,4-epoxy-1,4-dihydronaphthalenes. This process affords allylnaphthalenes with high yield and regioselectivity, showcasing its potential in catalyst-based organic transformations (Sawama et al., 2010).

Applications in Stereoselective Synthesis

The use of 1-Allylnaphthalene in stereoselective synthesis processes, particularly in the production of certain naphthalene derivatives, has been documented. For instance, Campbell et al. (1961) described the synthesis of various hydrogenated 1-naphthoic acid derivatives utilizing 1-allylnaphthalene (Campbell, Kidd, & Pollock, 1961).

Sigmatropic Rearrangements

Furukawa, Shima, and Kimura (1993) explored the sigmatropic rearrangements of 1,8-bis(allylthio)naphthalene monooxides, demonstrating the complex reaction pathways and potential applications of 1-allylnaphthalene derivatives in organic synthesis (Furukawa, Shima, & Kimura, 1993).

Dearomatization of Naphthalene

1-Allylnaphthalene has been employed in the dearomatization of naphthalene, as studied by Winemiller and Harman (1998). They investigated the formation of cis-1,4-dihydronaphthalene complexes, highlighting the chemical's role in altering aromatic compounds (Winemiller & Harman, 1998).

Safety And Hazards

1-Allylnaphthalene may cause long-lasting harmful effects to aquatic life . It should be stored under inert gas and away from air as it is air sensitive . It is recommended to avoid release to the environment .

properties

IUPAC Name

1-prop-2-enylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h2-5,7-10H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFCFNWLPJRCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179588
Record name Naphthalene, 1-allyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allylnaphthalene

CAS RN

2489-86-3
Record name 1-(2-Propen-1-yl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2489-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1-allyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002489863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1-allyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
DW Ellis, BS Solomon - The Journal of Physical Chemistry, 1967 - ACS Publications
… Naphthalene, 1-methylnaphthalene, 1-allylnaphthalene, and 1-vinylnaphthalene have been used as donors and acriflavine as the acceptor to study the importance of small …
Number of citations: 5 pubs.acs.org
AK Giri, EA Messerly, PK Chakraborty… - Mutation Research …, 1990 - Elsevier
… Therefore, two such metabolic precursors, 3,3,3-trichloropropylene (TCP) and 1-allylnaphthalene (AN) are also included in the present study. These precursors are to be tested in vivo …
Number of citations: 15 www.sciencedirect.com
BS SOLOMON - 1967 - search.proquest.com
… on acriflavine concentration with 1-vinylnaphthalene and 1-allylnaphthalene as donors, (initial set-… curves for 1-vinylnaphthalene and 1-allylnaphthalene as donors ................................... …
Number of citations: 4 search.proquest.com
SR Ammanamanchi - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
Thermal Claisen rearrangement of the allyl ethers (3) and (12) of the isomeric 2-acetyl-1-hydroxy- and 1-acetyl-2-hydroxy-naphthalenes (1) and (2) has been studied by heating each in …
Number of citations: 8 pubs.rsc.org
W Cao, D Tian, D Han - Journal of molecular modeling, 2015 - Springer
… 5a), the reductive elimination takes place from (ŋ 1 -allylnaphthalene)(ŋ 3 - allyl)Pd(PH 3 ) … 5b), the reductive elimination takes place from (ŋ 1 -allylnaphthalene)(ŋ 3 -propargyl)Pd(PH …
Number of citations: 1 link.springer.com
CL Hewett - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… cit., while this work was in progress) by means of potassium permanganate in acetone solution (compare the oxidation of 1-allylnaphthalene ; Keach, J. Amer. Chem. …
Number of citations: 8 pubs.rsc.org
AV Podol'skii, TG Cherezova, VP Kachalkov - Bulletin of the Academy of …, 1981 - Springer
… In the hydrosilylation with carbosilanes the reactivity of the olefins increases in the order: 1-tridecene < 1-allylnaphthalene < 1-vinylnaphthalene < methylvinyldiphenylsilane, which is …
Number of citations: 1 link.springer.com
B Miller, X Shi, G Grosu, R Zhou - The Journal of Organic …, 1993 - ACS Publications
… Both compounds were essentially completely decomposed after 5 hat 220 C, but neither 1-allylnaphthalene or 1-benzylnaphthalene was formed in these reactions. Instead, both …
Number of citations: 4 pubs.acs.org
LA Erivanskaya, VP Lozhkina, LM Korovina… - Petroleum Chemistry …, 1975 - Elsevier
… It is well known that 1-allylnaphthalene on alumina is readily converted to 1-propenylnaphthalene [10J. A study of conversions of 1-allyl and l-propenylnaphthalenes on fluorinated …
Number of citations: 3 www.sciencedirect.com
K Lee, H Kim, J Mo, PH Lee - Chemistry–An Asian Journal, 2011 - Wiley Online Library
… Under the optimum reaction conditions, treatment of 1-iodonaphthalene with allylindium derived from allyl bromide gave 1-allylnaphthalene in 87 % yield (Table 2, entry 5). The …
Number of citations: 28 onlinelibrary.wiley.com

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